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Compound of Interest

Compound Name: 3,7-Diethylxanthine

CAS No.: 53432-04-5

Cat. No.: B8580375

Get Quote

Compound Identity: 3,7-Diethylxanthine (3,7-dihydro-3,7-diethyl-1H-purine-2,6-dione) CAS:

53432-04-5 Class: Non-selective Phosphodiesterase Inhibitor / Adenosine Receptor Antagonist

Primary Application: Structure-Activity Relationship (SAR) Probe; Xanthine Scaffold

Intermediate.

Part 1: Executive Technical Synthesis
3,7-Diethylxanthine represents a specific modification of the xanthine scaffold where the N3

and N7 positions are ethylated. Unlike the clinically utilized Theophylline (1,3-dimethylxanthine)

or the potent research tool IBMX (3-isobutyl-1-methylxanthine), the 3,7-substitution pattern

fundamentally alters the compound's pharmacological profile.

Core Selectivity Directive
PDE Isoenzymes: 3,7-Diethylxanthine functions as a weak, non-selective pan-PDE

inhibitor. It lacks the N1-substitution required for high-affinity binding to the catalytic pocket of

most PDE families (particularly PDE4 and PDE5).
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Adenosine Receptors (AR): The ethyl substitution at N3 and N7 generally enhances affinity

for Adenosine Receptors (A1/A2A) compared to its methyl analogue (Theobromine), often

shifting its primary pharmacological action from PDE inhibition to AR antagonism.

Scientist-to-Scientist Verdict: Researchers utilizing 3,7-Diethylxanthine should regard it as a

negative control for high-potency PDE inhibition or as a probe to distinguish between N1-

dependent and N7-dependent binding modes. It is not a suitable candidate for selective PDE

targeting.

Part 2: Comparative Selectivity Profile
The following data compares 3,7-Diethylxanthine against industry-standard alternatives. Note

that while Theophylline and IBMX are potent N1-substituted inhibitors, the 3,7-dialkyl motif

(Theobromine, 3,7-Diethylxanthine) consistently demonstrates reduced PDE potency.

Table 1: Inhibitory Potency & Selectivity Landscape[1]

Compound
Substitutio
n Pattern

PDE
Selectivity

Primary
PDE
Targets

Approx.
IC50 (cAMP
PDE)

Adenosine
Antagonism

3,7-

Diethylxanthi

ne

N3-Ethyl, N7-

Ethyl

Non-

Selective

(Weak)

PDE1 - PDE5
> 500 µM

(Est.)*

Moderate/Hig

h

Theobromine
N3-Methyl,

N7-Methyl

Non-

Selective

(Weak)

PDE1 - PDE5
300 - 1000

µM
Weak

Theophylline
N1-Methyl,

N3-Methyl

Non-

Selective

(Moderate)

PDE3, PDE4 100 - 500 µM Moderate

IBMX
N1-Methyl,

N3-Isobutyl

Non-

Selective

(Potent)

PDE1 - PDE5

(excl. 8/9)
2 - 50 µM Moderate

Rolipram
(Non-

Xanthine)
Selective PDE4 ~ 1 µM None
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*Note: Exact IC50 values for 3,7-Diethylxanthine are rarely reported in isolation; values are

extrapolated from SAR trends of N3/N7-dialkylxanthines where ethyl substitution typically

reduces PDE affinity relative to N1-methylated analogues.

Mechanism of Action: The "N1-Motif" Rule
The reduced potency of 3,7-Diethylxanthine is explained by the Glutamine Switch mechanism

in the PDE catalytic domain.

High Potency Requirement: Most PDE inhibitors (like IBMX) rely on a hydrogen bond

donor/acceptor interaction at the N1 position to anchor the molecule in the hydrophobic

pocket.

3,7-Diethyl Deficit: Lacking an alkyl group at N1 (it has a proton, but the steric bulk is at

N3/N7), 3,7-Diethylxanthine cannot stabilize the active conformation as effectively as 1,3-

isomers.

Steric Hindrance: The ethyl groups (bulkier than methyls) at N7 may sterically clash with the

"Lid" region of certain PDE isoenzymes (e.g., PDE4), further lowering potency.

Part 3: Visualization of Signaling & SAR
The following diagram illustrates the structural logic distinguishing 3,7-Diethylxanthine from

potent inhibitors, highlighting the "N1-Critical" pathway for PDE inhibition.

Substitution Patterns

Xanthine Scaffold

N1-Alkyl (Methyl)
(e.g., Theophylline, IBMX)

N3,N7-Dialkyl (Ethyl)
(3,7-Diethylxanthine)

PDE Catalytic Pocket
(Gln Switch)

Strong H-Bonding
(High Potency)

Adenosine Receptor
(A1 / A2A)

Moderate Affinity Potent PDE Inhibition
(cAMP ↑↑)

Weak/Unstable Binding
(Steric Clash at N7)

Enhanced Lipophilicity
(Higher Affinity)

Weak PDE Inhibition
(cAMP ~)
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Click to download full resolution via product page

Caption: Structural divergence showing why N3,N7-substitution (3,7-Diethylxanthine) favors

Adenosine Receptor binding over PDE inhibition compared to N1-substituted analogues.

Part 4: Experimental Validation Protocols
To empirically verify the selectivity profile of 3,7-Diethylxanthine in your specific assay, use the

following self-validating protocol. This workflow uses a Two-Step Competitive Binding Assay to

distinguish between PDE inhibition and Adenosine antagonism.

Protocol A: PDE Isoenzyme Inhibition Assay (TR-FRET)
Objective: Determine IC50 against recombinant PDE4B (or PDE3A/PDE5A).

Reagent Prep:

Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

Substrate: Fluorescein-labeled cAMP (200 nM).

Enzyme: Recombinant human PDE4B (optimize conc. for 10-20% conversion).

Test Compound: 3,7-Diethylxanthine (dissolved in DMSO, serial dilution 10 mM to 0.1

µM).

Control: Rolipram (Positive Control), DMSO only (Negative Control).

Reaction Workflow:

Dispense 5 µL of Test Compound into 384-well plate.

Add 10 µL of PDE4B enzyme solution. Incubate 10 min at RT (allows pre-equilibrium).

Initiate reaction with 5 µL Substrate solution.

Incubate 60 min at RT.

Stop reaction with binding reagent (IMAP beads or antibody).
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Data Validation (Self-Check):

Z-Factor: Must be > 0.5.

Reference Check: Rolipram IC50 must fall within 0.5 - 2.0 µM.

Expectation: 3,7-Diethylxanthine should show < 50% inhibition at 100 µM. If inhibition is

>50%, verify compound purity (ensure no N1-alkyl contaminants).

Protocol B: Adenosine A1 Receptor Binding
(Radioligand)
Objective: Confirm off-target activity.

Membrane Prep: CHO cells overexpressing human A1 receptor.

Ligand: [3H]-DPCPX (0.5 nM).

Competition: Incubate membranes + Ligand + 3,7-Diethylxanthine (10 µM).

Readout: Scintillation counting.

Interpretation: High displacement (>50%) confirms the compound acts primarily as an

Adenosine antagonist, validating the "Selectivity Shift" hypothesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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